molecular formula C7H5BrF3NO B1412162 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227594-55-9

4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1412162
M. Wt: 256.02 g/mol
InChI Key: MNPKWBVTRDWMQU-UHFFFAOYSA-N
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Description

“4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine” is a chemical compound that is a part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Metal Complexation and Ligand Behavior

The compound 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, which shares structural similarities with 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, has been used to synthesize a back-to-back ligand. This ligand binds to metal centers such as palladium or platinum, forming complexes that exhibit thermal spin transitions, indicating potential applications in materials science and coordination chemistry (Tovee et al., 2010).

Optical and DNA Interaction Studies

5-Bromo-2-(trifluoromethyl)pyridine, closely related to 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, has been extensively studied for its spectroscopic characteristics and its interaction with DNA. The molecule's nonlinear optical properties were explored, and its impact on DNA was investigated, highlighting potential applications in biochemistry and photonics (Vural & Kara, 2017).

Polymer Synthesis

The solution polymerization of 4-bromomethylpyridine has been explored, revealing that its oligomers demonstrate higher reactivity than the monomer. This study sheds light on the compound's potential as a precursor in the synthesis of poly(methylenepyridinium)s, suggesting applications in material science and polymer chemistry (Monmoton et al., 2008).

Synthesis of Aminopyrroles

1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a compound structurally akin to 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, serves as a building block for synthesizing aminopyrroles, indicating potential uses in pharmaceuticals and organic synthesis (Khlebnikov et al., 2018).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPKWBVTRDWMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220712
Record name 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

CAS RN

1227594-55-9
Record name 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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